molecular formula C6H4N2O2S B2558740 1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1368179-46-7

1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2558740
CAS No.: 1368179-46-7
M. Wt: 168.17
InChI Key: WKVRMDRTLFQISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

1H-thieno[2,3-c]pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

  • 1H-thieno[3,2-c]pyrazole-5-carboxylic acid
  • 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Uniqueness: 1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-2-7-8-5(3)11-4/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVRMDRTLFQISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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